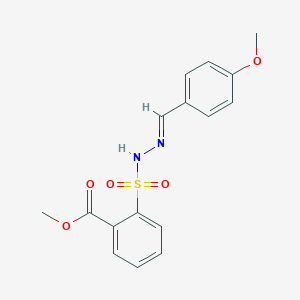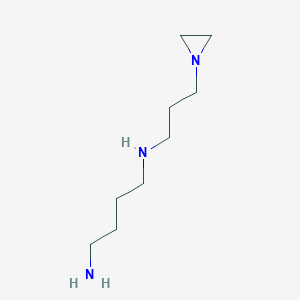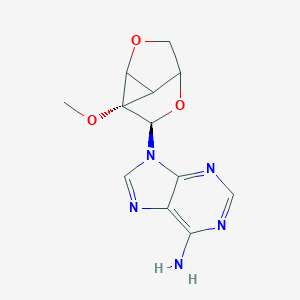![molecular formula C17H12N2O3 B116030 9-Hydroxy-9-phenyl-1,4-dihydroindeno[1,2-b]pyrazine-2,3-dione CAS No. 158752-32-0](/img/structure/B116030.png)
9-Hydroxy-9-phenyl-1,4-dihydroindeno[1,2-b]pyrazine-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Hydroxy-9-phenyl-1,4-dihydroindeno[1,2-b]pyrazine-2,3-dione, also known as HPPD, is a chemical compound that has been widely studied for its potential applications in scientific research. HPPD is a heterocyclic compound that contains a pyrazine ring and an indene ring, and it is known for its unique chemical properties that make it an ideal candidate for a wide range of research applications.
Wirkmechanismus
The mechanism of action of 9-Hydroxy-9-phenyl-1,4-dihydroindeno[1,2-b]pyrazine-2,3-dione is not fully understood, but it is believed to be related to its ability to inhibit the activity of enzymes involved in various biological processes. Specifically, 9-Hydroxy-9-phenyl-1,4-dihydroindeno[1,2-b]pyrazine-2,3-dione has been shown to inhibit the activity of tyrosinase, an enzyme involved in the production of melanin, as well as the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins.
Biochemische Und Physiologische Effekte
9-Hydroxy-9-phenyl-1,4-dihydroindeno[1,2-b]pyrazine-2,3-dione has been shown to have a wide range of biochemical and physiological effects, including the ability to reduce oxidative stress, inflammation, and cancer cell proliferation. It has also been shown to have a protective effect on the liver and to improve glucose metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 9-Hydroxy-9-phenyl-1,4-dihydroindeno[1,2-b]pyrazine-2,3-dione in lab experiments is its ability to selectively inhibit specific enzymes, which can be useful for studying the role of these enzymes in various biological processes. However, one limitation of using 9-Hydroxy-9-phenyl-1,4-dihydroindeno[1,2-b]pyrazine-2,3-dione is its potential toxicity, which can vary depending on the dose and duration of exposure.
Zukünftige Richtungen
There are many potential future directions for research on 9-Hydroxy-9-phenyl-1,4-dihydroindeno[1,2-b]pyrazine-2,3-dione, including further studies on its mechanisms of action, its potential applications in the treatment of various diseases, and the development of new derivatives with improved efficacy and reduced toxicity. Additionally, more research is needed to fully understand the potential benefits and limitations of using 9-Hydroxy-9-phenyl-1,4-dihydroindeno[1,2-b]pyrazine-2,3-dione in lab experiments, as well as its potential impact on human health and the environment.
Synthesemethoden
The synthesis of 9-Hydroxy-9-phenyl-1,4-dihydroindeno[1,2-b]pyrazine-2,3-dione can be achieved through a variety of methods, including the reaction of 1,2-diketone with aniline and the reaction of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone with aniline. The latter method is more commonly used due to its higher yield and simplicity.
Wissenschaftliche Forschungsanwendungen
9-Hydroxy-9-phenyl-1,4-dihydroindeno[1,2-b]pyrazine-2,3-dione has been studied extensively for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology. It has been shown to have a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
Eigenschaften
CAS-Nummer |
158752-32-0 |
|---|---|
Produktname |
9-Hydroxy-9-phenyl-1,4-dihydroindeno[1,2-b]pyrazine-2,3-dione |
Molekularformel |
C17H12N2O3 |
Molekulargewicht |
292.29 g/mol |
IUPAC-Name |
9-hydroxy-9-phenyl-1,4-dihydroindeno[1,2-b]pyrazine-2,3-dione |
InChI |
InChI=1S/C17H12N2O3/c20-15-16(21)19-14-13(18-15)11-8-4-5-9-12(11)17(14,22)10-6-2-1-3-7-10/h1-9,22H,(H,18,20)(H,19,21) |
InChI-Schlüssel |
VIQLBZFVOLJWBQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=C2NC(=O)C(=O)N4)O |
Kanonische SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=C2NC(=O)C(=O)N4)O |
Synonyme |
1H-Indeno[1,2-b]pyrazine-2,3-dione, 4,9-dihydro-9-hydroxy-9-phenyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(Z)-3-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoic acid](/img/structure/B115948.png)
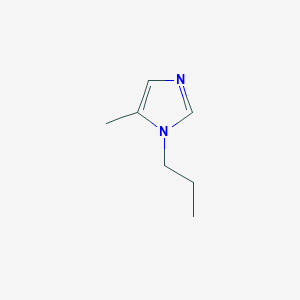
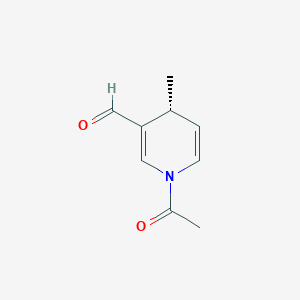
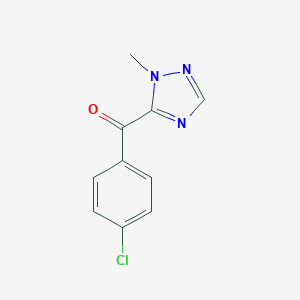
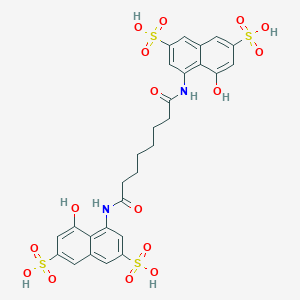
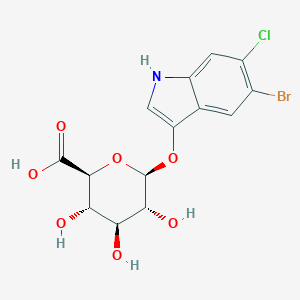
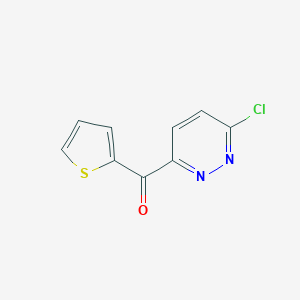
![7-[(4-Nitrophenyl)methyl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane](/img/structure/B115965.png)
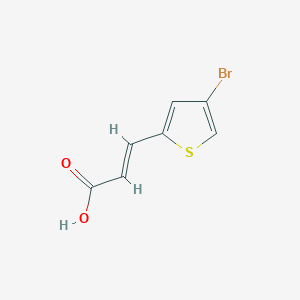
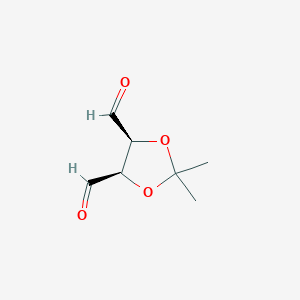
![2-[[5-(4-chlorophenyl)-7,7-dimethyl-8-methylidene-5,6-dihydronaphthalen-2-yl]oxy]-N,N-dimethylethanamine](/img/structure/B115972.png)
